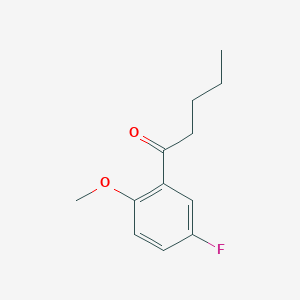

1-(5-Fluoro-2-methoxyphenyl)pentan-1-one

Description

Contextualization within Fluorinated Aromatic Ketone Chemistry

Fluorinated aromatic ketones are a significant class of compounds in organic chemistry and are recognized for their utility as building blocks in the synthesis of more complex molecules. The introduction of fluorine into an aromatic ring can significantly alter the electronic properties of the molecule, influencing its reactivity and potential applications. Research in this area often focuses on the development of new synthetic methodologies to introduce fluorine into aromatic systems and the subsequent use of these fluorinated ketones in a variety of chemical transformations.

Significance of Fluorine and Methoxy (B1213986) Substitution in Chemical Design

The presence of both a fluorine atom and a methoxy group on the phenyl ring of 1-(5-Fluoro-2-methoxyphenyl)pentan-1-one is a key feature in its chemical design, particularly from a medicinal chemistry perspective.

Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used strategy in pharmaceutical development. mdpi.comnih.gov Fluorine's high electronegativity and relatively small size can lead to several advantageous properties, including:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes in the body. This can increase the half-life of a drug. mdpi.com

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, potentially leading to increased potency.

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can affect its absorption, distribution, and excretion. nih.gov

Diagnostic Applications: The radioactive isotope fluorine-18 (B77423) is a key component in positron emission tomography (PET) imaging agents, used for diagnosing and monitoring various diseases. nih.gov

Methoxy Substitution: The methoxy group (-OCH3) is an electron-donating group that can also influence a molecule's properties. In drug design, a methoxy group can:

Act as a hydrogen bond acceptor, which can be important for binding to biological targets.

Influence the electronic environment of the aromatic ring, affecting its reactivity and interactions.

The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the same aromatic ring creates a unique electronic environment that can be exploited in the design of new molecules with specific properties.

Overview of Research Trajectories for Aryl Pentan-1-one Structures

While specific research on this compound is limited, the broader class of aryl pentan-1-one derivatives has been explored in various research contexts. These structures can serve as intermediates in the synthesis of more complex molecules. For instance, a patent for the synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one highlights its role as a precursor in the production of other chemical entities.

The ketone functional group in aryl pentan-1-ones is a versatile handle for a variety of chemical transformations, including reductions to alcohols, reductive aminations to form amines, and various carbon-carbon bond-forming reactions. These transformations allow for the diversification of the aryl pentan-1-one scaffold to generate libraries of new compounds for screening in drug discovery and materials science.

For example, related aryl ketone structures are investigated as inhibitors of various enzymes. The pentan-1-one side chain can be modified to optimize interactions with the active site of a target protein.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-3-4-5-11(14)10-8-9(13)6-7-12(10)15-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJZMKAUGZXNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 5 Fluoro 2 Methoxyphenyl Pentan 1 One and Its Analogs

Strategic Approaches to Aryl Ketone Synthesis

Friedel-Crafts Acylation Strategies for Substituted Aryl Ketones

The Friedel-Crafts acylation remains a cornerstone for the synthesis of aryl ketones. wikipedia.orgsigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comtamu.edumasterorganicchemistry.com

The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile, attacking the electron-rich aromatic ring. sigmaaldrich.com For substituted benzenes like fluoroanisole, the directing effects of the existing substituents play a crucial role in determining the regioselectivity of the acylation. The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. wisc.edu Conversely, the fluorine atom is a deactivating group due to its high electronegativity, yet it also directs incoming electrophiles to the ortho and para positions. numberanalytics.com In the case of 4-fluoroanisole (B119533), the interplay of these electronic effects typically directs acylation to the position ortho to the methoxy group and meta to the fluorine, yielding the desired 5-fluoro-2-methoxyphenyl ketone.

Common Lewis acids employed in Friedel-Crafts acylation include aluminum chloride (AlCl3), ferric chloride (FeCl3), and zinc chloride (ZnCl2). wikipedia.orgtamu.edu The choice of catalyst can influence the reaction's efficiency and selectivity. A stoichiometric amount of the catalyst is often required as the product ketone can form a stable complex with the Lewis acid. wikipedia.org

| Parameter | Description | Relevance to 1-(5-Fluoro-2-methoxyphenyl)pentan-1-one Synthesis |

| Arene | The aromatic substrate undergoing acylation. | 4-fluoroanisole is the key precursor. |

| Acylating Agent | Provides the acyl group (R-C=O). | Pentanoyl chloride or pentanoic anhydride would be used. |

| Lewis Acid Catalyst | Activates the acylating agent. | AlCl3 is a common choice, but others like FeCl3 can be used. tamu.edumasterorganicchemistry.com |

| Solvent | The reaction medium. | Typically non-polar, unreactive solvents like dichloromethane (B109758) or carbon disulfide. |

Nucleophilic Substitution Pathways on Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for constructing substituted aryl ketones, particularly on electron-deficient aromatic rings. numberanalytics.comnih.gov The presence of electron-withdrawing groups, such as fluorine, can activate the aromatic ring towards attack by nucleophiles. numberanalytics.com

In the context of synthesizing analogs of this compound, a suitably substituted fluorinated aromatic ring could react with a pentanoyl nucleophile or its synthetic equivalent. The high electronegativity of fluorine makes the carbon atom to which it is attached electrophilic, facilitating nucleophilic attack. numberanalytics.com The success of this approach often depends on the presence of other activating groups and the nature of the nucleophile. For instance, in polyfluoroarenes, the substitution pattern is governed by the electronic density at the reactive carbons and steric hindrance. nih.gov

Recent advancements have focused on developing milder and more selective methods for nucleophilic fluorination, including the use of potassium fluoride (B91410) with phase-transfer catalysts to enhance solubility and reactivity. ox.ac.uk These methods could potentially be adapted for the introduction of other nucleophiles onto a fluorinated aromatic core.

Condensation and Addition Reactions for Related Carbonyl Systems

Condensation reactions, such as the Aldol (B89426) and Claisen-Schmidt reactions, are powerful tools for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones (enones), which can be precursors to saturated ketones. libretexts.orglibretexts.org The Claisen-Schmidt condensation specifically involves the reaction of a ketone with an aromatic aldehyde in the presence of a base or acid catalyst to form a chalcone-like structure. libretexts.orglibretexts.org

While not a direct route to this compound, these reactions are crucial for synthesizing related structures and analogs. For example, a ketone could be condensed with 5-fluoro-2-methoxybenzaldehyde. The resulting α,β-unsaturated ketone could then be selectively reduced to the corresponding saturated aryl ketone.

Tandem reactions that combine addition and oxidation steps have also been developed. For instance, the addition of arylboronic acids to aldehydes, catalyzed by transition metals, followed by in-situ oxidation can yield aryl ketones. nih.gov This approach offers a modular way to assemble various aryl ketone structures.

Specific Synthesis of this compound and Related Structures

The efficient synthesis of this compound requires careful consideration of starting materials and reaction conditions to ensure high yield and purity.

Precursor Identification and Design for the 5-Fluoro-2-methoxyphenyl Moiety

The primary precursor for the 5-fluoro-2-methoxyphenyl moiety is typically 4-fluoroanisole. This starting material possesses the required fluorine and methoxy substituents in the correct relative positions. The synthesis of 4-fluoroanisole itself can be achieved from commercially available starting materials like 4-fluorophenol (B42351) through Williamson ether synthesis.

Alternative precursors could include 2-amino-5-fluorobenzoic acid, which can be converted to 5-fluoro-2-iodo-benzoic acid. google.com This iodinated intermediate can then undergo further transformations, such as coupling reactions, to introduce the desired pentanoyl group. Another potential precursor is 2-(5-fluoro-2-methoxyphenyl)oxirane, which contains the core aromatic structure and a reactive epoxide ring that could be opened and functionalized. uni.lu

The design of precursors is often guided by the chosen synthetic strategy. For Friedel-Crafts acylation, 4-fluoroanisole is the most direct precursor. For strategies involving nucleophilic substitution or cross-coupling reactions, precursors with appropriate leaving groups (e.g., iodine, bromine) or reactive functional groups are necessary.

| Precursor | CAS Number | Molecular Formula | Key Features |

| 4-Fluoroanisole | 459-60-9 | C7H7FO | Direct precursor for Friedel-Crafts acylation. |

| 2-Amino-5-fluorobenzoic acid | 394-29-6 | C7H6FNO2 | Can be converted to a di-substituted intermediate. google.com |

| 5-Fluoro-2-iodo-benzoic acid | 176219-58-2 | C7H4FIO2 | Intermediate for cross-coupling reactions. google.com |

| 2-(5-Fluoro-2-methoxyphenyl)oxirane | Not available | C9H9FO2 | Contains the core aromatic structure with a reactive epoxide. uni.lu |

Optimization of Reaction Conditions, Including Catalyst Systems and Solvents

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound. This involves a systematic evaluation of catalysts, solvents, temperature, and reaction time. researchgate.netacs.org

For the Friedel-Crafts acylation of 4-fluoroanisole with pentanoyl chloride, the choice and amount of Lewis acid are paramount. While AlCl3 is effective, alternative catalysts like erbium trifluoromethanesulfonate (B1224126) have been reported to be efficient for the acylation of arenes with electron-donating substituents, sometimes under microwave irradiation. sigmaaldrich.com The solvent can also significantly impact the reaction; for instance, using ionic liquids has been shown to catalyze Friedel-Crafts acylations effectively. sigmaaldrich.com

In the context of cross-coupling reactions, palladium-based catalysts are frequently used. organic-chemistry.orgchemistryviews.org The choice of ligand, base, and solvent is crucial for achieving high catalytic activity and selectivity. For example, a palladium-catalyzed carbonylative cross-coupling of an aryl iodide with an unactivated alkyl bromide can produce alkyl aryl ketones. chemistryviews.org This method involves an oxidative addition of the aryl iodide to the palladium catalyst, followed by CO insertion and reaction with an in-situ formed organozinc reagent. chemistryviews.org

The following table summarizes key parameters that are typically optimized for aryl ketone synthesis:

| Parameter | Variables | Impact on Synthesis |

| Catalyst | Lewis acids (AlCl3, FeCl3), Transition metals (Pd, Ni) | Affects reaction rate, selectivity, and functional group tolerance. sigmaaldrich.comacs.orgorganic-chemistry.org |

| Ligand | Phosphines, N-heterocyclic carbenes | Modulates the reactivity and stability of the metal catalyst in cross-coupling reactions. chemistryviews.org |

| Solvent | Dichloromethane, Toluene, THF, Ionic Liquids | Influences solubility of reactants, reaction rate, and sometimes selectivity. sigmaaldrich.comacs.orgchemistryviews.org |

| Base | Inorganic (K2CO3, Cs2CO3), Organic (Et3N) | Used in cross-coupling and condensation reactions to facilitate key steps like deprotonation or transmetalation. nih.govacs.org |

| Temperature | Varies from low to high temperatures | Affects reaction kinetics and can influence the formation of side products. nih.govchemistryviews.org |

| Acylating/Alkylating Agent | Acyl chlorides, anhydrides, alkyl bromides | The nature of this reagent dictates the specific ketone to be formed. sigmaaldrich.comchemistryviews.org |

By systematically varying these parameters, a robust and efficient synthesis of this compound and its analogs can be developed.

Yield Enhancement and Purity Control Methodologies in Target Compound Synthesis

Optimizing the synthesis of fluorinated ketones involves a dual focus on maximizing reaction yield and ensuring the high purity of the final product. Control over reaction parameters and sophisticated purification techniques are essential to achieve these goals.

Reaction Optimization: The yield of fluorinated ketones is highly dependent on reaction conditions. Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. For instance, in syntheses involving Friedel-Crafts acylation or similar reactions, the choice of Lewis acid catalyst and its concentration can dramatically influence the conversion rate and the formation of side products. Similarly, in fluorination steps, controlling the reaction temperature can be crucial; lower temperatures often enhance selectivity and reduce the formation of undesired isomers or over-fluorinated products. acs.org

Purification Strategies: Achieving high purity for compounds like this compound requires effective removal of unreacted starting materials, reagents, and by-products. Standard laboratory techniques are routinely employed for this purpose.

Chromatography: Thin-layer chromatography (TLC) is a fundamental tool for monitoring reaction progress and identifying the number of components in a mixture. olemiss.edu For preparative purification, flash column chromatography using silica (B1680970) gel is a common and effective method to separate the target compound from impurities based on differences in polarity. olemiss.edu The choice of solvent system (eluent) is critical for achieving good separation.

Chemical Treatment: In some synthetic routes, specific by-products may be difficult to remove by chromatography alone. For example, undesired dimeric or trimeric by-products formed during certain preparations of fluorinated ketones can be removed by treating the crude product mixture with an alkali permanganate (B83412) salt, such as potassium permanganate. google.com This oxidative treatment converts the impurities into compounds that are more easily separated.

Table 1: Common Purification Techniques for Fluorinated Ketones

| Technique | Principle of Separation | Typical Application | Reference |

|---|---|---|---|

| Flash Column Chromatography | Adsorption/Partitioning based on polarity | Primary purification of crude reaction mixtures | olemiss.edu |

| Thin-Layer Chromatography (TLC) | Adsorption/Partitioning based on polarity | Reaction monitoring and solvent system selection | olemiss.edu |

| Oxidative Treatment | Chemical conversion of impurities | Removal of dimeric/trimeric by-products | google.com |

Emerging Synthetic Transformations for Fluorinated Ketones

The field of organofluorine chemistry is continually evolving, with new methods emerging for the synthesis and modification of fluorinated compounds. These transformations offer novel pathways to access complex molecular architectures.

One of the most direct methods for introducing fluorine into an organic molecule is through electrophilic fluorination. rsc.org This approach has been revolutionized by the development of N-F reagents, which are stable, easy-to-handle, and selective sources of "electrophilic" fluorine. researchgate.net These reagents have largely replaced hazardous alternatives like molecular fluorine (F₂). acsgcipr.orgnih.gov

N-F reagents are characterized by a polarized nitrogen-fluorine bond, which renders the fluorine atom electrophilic and capable of reacting with nucleophilic substrates like enols, enolates, or silyl (B83357) enol ethers. acsgcipr.orgalfa-chemistry.comsapub.org The reaction mechanism typically involves the attack of the electron-rich carbon center of the ketone's enol or enolate tautomer on the electrophilic fluorine atom of the N-F reagent. sapub.org

Several N-F reagents are commercially available and widely used:

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a powerful and versatile fluorinating agent. acsgcipr.orgnih.gov It is effective for the fluorination of a wide range of substrates, including ketones, and can be used in various solvents. sapub.orgresearchgate.net

N-Fluorobenzenesulfonimide (NFSI): This reagent is a mild and highly soluble crystalline solid used for the fluorination of ketones, aromatic compounds, and other substrates. nih.govbrynmawr.edu It is often favored for its high reactivity and broad substrate scope. brynmawr.edu

Accufluor™ NFTh: 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is another effective reagent that enables the direct and regiospecific fluorination at the α-carbonyl position of ketones, often without needing prior activation of the ketone. nih.govorganic-chemistry.org

Table 2: Prominent N-F Reagents for Electrophilic Fluorination

| Reagent Name | Abbreviation/Trade Name | Key Characteristics | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, stable, broad substrate scope | acsgcipr.orgalfa-chemistry.comnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Mild, crystalline solid, highly soluble, versatile | nih.govbrynmawr.edu |

| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ NFTh | Powerful, allows direct fluorination of unactivated ketones | nih.govorganic-chemistry.org |

While the formation of C-F bonds is crucial, the selective cleavage or transformation of these bonds represents a significant and challenging frontier in organic synthesis. The carbon-fluorine bond is the strongest single bond to carbon, making its activation difficult. acs.orgnih.gov However, several strategies have been developed to achieve this transformation.

Oxidative Defluorination: An innovative approach involves the use of a μ-nitrido diiron phthalocyanine (B1677752) complex as a catalyst. acs.orgnih.gov This system can efficiently defluorinate poly- and perfluorinated aromatics under mild, oxidative conditions using hydrogen peroxide as the oxidant. acs.orgnih.gov The reaction demonstrates a preferential transformation of C–F bonds over C–Cl and C–H bonds. nih.gov

Reductive Defluorination (Hydrodefluorination): This strategy involves the replacement of a fluorine atom with a hydrogen atom. Catalytic hydrodefluorination using palladium nanoparticles (Pd⁰NPs) has been shown to be effective. acs.orgnih.gov The efficiency of this process is critically dependent on the method of hydrogen (H₂) delivery to the catalyst surface, with direct transfer via membranes enhancing the reaction rate. acs.orgnih.gov

Enzymatic Defluorination: Biocatalysis offers a green and highly selective alternative for C-F bond cleavage. nih.gov Dehalogenase enzymes, such as those from the bacterium Delftia acidovorans, have been identified that can catalyze the defluorination of certain organofluorine compounds like mono- and difluoroacetate. nih.gov While currently limited in scope, this area holds promise for environmental remediation and green chemistry. nih.gov

Transition-Metal-Free C-F Activation: Recent advances have led to methods that avoid transition metals. One such strategy uses silyl radicals, generated in-situ from silylboronates, to achieve the selective defluorinative functionalization of organic fluorides under mild conditions. springernature.com Another specialized method involves a sigmatropic dearomatization/defluorination sequence to transform polyfluorophenols into valuable fluorinated benzofurans. nih.gov

Table 3: Comparison of C-F Bond Activation Strategies

| Strategy | Typical Catalyst/Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Oxidative Defluorination | μ-Nitrido diiron phthalocyanine | Mild, H₂O₂ | Preferential C-F vs. C-Cl/C-H activation | acs.orgnih.gov |

| Reductive Defluorination | Palladium nanoparticles (Pd⁰NPs) | H₂ gas | H₂ delivery method is critical for rate | acs.orgnih.gov |

| Enzymatic Defluorination | Dehalogenase enzymes | Aqueous, mild | High selectivity, environmentally benign | nih.gov |

| Silyl Radical-Mediated | Silylboronates | Mild, transition-metal-free | Broad functional group tolerance | springernature.com |

The synthesis of fluorinated ketones containing a stereogenic center is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.net Significant progress has been made in developing catalytic asymmetric methods to produce these valuable compounds with high enantiomeric purity.

Organocatalysis: This approach uses small, chiral organic molecules to catalyze enantioselective transformations.

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts or hydrogen-bond donor catalysts can be used for the enantioselective α-fluorination of ketones and their derivatives, offering a practical route to chiral products. acs.orgthieme-connect.com

Amine Catalysis: Chiral primary amines, particularly those derived from Cinchona alkaloids, have been successfully employed as organocatalysts for the direct and highly enantioselective α-fluorination of cyclic ketones. princeton.edu This method often proceeds via an enamine activation mechanism. princeton.edu A dual-catalysis system combining enamine catalysis with chiral anion phase-transfer catalysis has also proven effective for challenging substrates like α-branched ketones. acs.org

Metal-Based Catalysis: Chiral complexes formed from a metal and a chiral ligand are powerful tools for asymmetric synthesis. Various metal systems have been developed for the enantioselective fluorination of β-keto esters and related precursors to chiral fluorinated ketones.

Nickel and Copper Catalysts: Chiral bis(oxazoline) (BOX) and DBFOX-Ph ligands in complex with Ni(II) or Cu(II) salts have been shown to catalyze fluorination with extremely high levels of enantioselectivity (up to 99% ee). nih.gov

Palladium Catalysts: Chiral palladium complexes, for instance those with BINAP ligands, are effective catalysts for the enantioselective fluorination of β-ketoesters. nih.gov

Zinc Catalysts: Dinuclear zinc-Prophenol catalysts have been used in highly enantio- and diastereoselective Mannich reactions with fluorinated aromatic ketones to produce chiral β-fluoroamines. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity in asymmetric synthesis. Ketoreductase (KRED) and imine reductase (IRED) enzymes are capable of the stereoselective reduction of prochiral fluorinated ketones. nih.gov For example, ketoreductases can reduce diketones containing a trifluoromethyl ketone moiety with excellent enantiomeric excess (>98% ee) and yield. nih.gov Similarly, reductive aminases (RedAms), a subgroup of IREDs, can be used as effective catalysts for producing optically enriched β-fluoroamines from α-fluoroketones. whiterose.ac.uk

Table 4: Overview of Enantioselective Methods for Fluorinated Ketone Synthesis

| Methodology | Catalyst/Reagent Type | Example Catalyst/Ligand | Typical Substrate | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Amine | Cinchona Alkaloid Derivatives | Cyclic Ketones | princeton.edu |

| Organocatalysis | Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salts | β-Keto Esters | acs.org |

| Metal Catalysis | Nickel(II) Complex | Ni(II)-DBFOX-Ph | β-Keto Esters | nih.gov |

| Metal Catalysis | Zinc Complex | Zn-Prophenol | Fluorinated Aromatic Ketones | nih.gov |

| Biocatalysis | Enzyme | Ketoreductases (KREDs) | Diketones | nih.gov |

Elucidation of Chemical Reactivity and Transformative Pathways

Reactivity of the Ketone Carbonyl Center

The ketone functional group is a primary site of chemical reactivity in 1-(5-Fluoro-2-methoxyphenyl)pentan-1-one. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition Reactions and Mechanistic Considerations

Nucleophilic addition is a characteristic reaction of ketones. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield an alcohol. youtube.com The reaction can be catalyzed by either acid or base.

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. youtube.com In contrast, acid catalysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.com

For this compound, the rate of nucleophilic addition is influenced by both electronic and steric factors. The presence of the pentyl group, which is bulkier than a methyl group, introduces some steric hindrance compared to its analog, 5-fluoro-2-methoxyacetophenone. libretexts.org However, aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org

A summary of factors influencing nucleophilic addition is presented in the table below.

| Factor | Influence on Reactivity | Rationale |

| Steric Hindrance | Decreased reactivity | The pentyl group is bulkier than a methyl group, impeding nucleophilic attack. libretexts.org |

| Electronic Effects | Competing effects | The ortho-methoxy group is electron-donating, decreasing reactivity, while the meta-fluoro group is electron-withdrawing, increasing reactivity. |

Chemoselective Reduction to Corresponding Secondary Alcohols

The ketone functionality of this compound can be chemoselectively reduced to the corresponding secondary alcohol, 1-(5-fluoro-2-methoxyphenyl)pentan-1-ol. This transformation is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. youtube.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. youtube.com Subsequent workup with a protic solvent then yields the final alcohol product.

The reaction of a similar compound, 5-fluoro-2-methoxyacetophenone, with sodium hypobromite (B1234621) resulted in oxidation rather than reduction, indicating the choice of reagent is critical for the desired transformation. lookchem.com

Oxidative Transformations of the Ketone Moiety

Ketones are generally resistant to oxidation under mild conditions. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize ketones, but these reactions often lead to the cleavage of carbon-carbon bonds, resulting in a mixture of carboxylic acids. libretexts.org

A notable oxidative transformation of ketones is the Baeyer-Villiger oxidation, which involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. libretexts.org In the case of this compound, this reaction would be expected to yield either pentyl 5-fluoro-2-methoxybenzoate or 5-fluoro-2-methoxyphenyl pentanoate, depending on the migratory aptitude of the pentyl and the substituted phenyl groups.

For the related compound 5-fluoro-2-methoxyacetophenone, oxidation with sodium hypobromite has been shown to produce 5-fluoro-2-methoxybenzoic acid. lookchem.com This reaction proceeds via the haloform reaction mechanism.

Influence of Aromatic Substituents on Ring Reactivity

The fluoro and methoxy (B1213986) substituents on the aromatic ring significantly influence its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Mechanisms on the Fluorinated Aromatic Ring

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, especially those activated by electron-withdrawing groups. mdpi.com The presence of a fluorine atom on the aromatic ring of this compound makes it a potential substrate for SₙAr reactions.

The generally accepted mechanism for SₙAr involves a two-step addition-elimination process. youtube.com In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For an SₙAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. researchgate.net In this compound, the ketone group is an electron-withdrawing group, but it is situated meta to the fluorine atom. The methoxy group at the ortho position is electron-donating. This substitution pattern is not ideal for activating the fluorine atom towards nucleophilic displacement. Therefore, forcing conditions would likely be required for an SₙAr reaction to proceed at the fluorine-bearing carbon.

It has been noted that in some fluoro-methoxy substituted compounds, the methoxy group can be displaced in the presence of a strong nucleophile under basic conditions. lookchem.com

Tautomeric Equilibria in Fluorinated Ketones

Ketones that have at least one α-hydrogen can exist in equilibrium with their corresponding enol tautomers. youtube.com This phenomenon is known as keto-enol tautomerism. The keto form is generally more stable than the enol form. youtube.com The equilibrium can be catalyzed by either acid or base. youtube.com

For this compound, tautomerization would involve the formation of an enol where a double bond is present between the carbonyl carbon and the adjacent carbon of the pentyl chain, with a hydroxyl group attached to the former carbonyl carbon.

The stability of the enol tautomer can be influenced by factors such as conjugation and intramolecular hydrogen bonding. youtube.com In the case of this compound, the potential for conjugation between the newly formed double bond and the aromatic ring could provide some stabilization to the enol form. Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have revealed a preference for specific conformations due to through-space interactions between the fluorine atom and the acetyl group, which could also influence the tautomeric equilibrium. nih.govacs.org

Keto-Enol Tautomerism and its Implications for Reaction Pathways

Keto-enol tautomerism describes the chemical equilibrium between a ketone (keto form) and its corresponding enol (enol form), which features a hydroxyl group adjacent to a carbon-carbon double bond. libretexts.org This process is a fundamental concept in organic chemistry, as the interconversion between these two tautomers, while often favoring the keto form, provides a crucial pathway for the reactivity of the α-carbon. masterorganicchemistry.com For ketones possessing at least one α-hydrogen, this equilibrium, though typically one-sided, is dynamic and can be catalyzed by the presence of either acid or base. libretexts.orgyoutube.com

The compound this compound is an asymmetrical ketone with α-hydrogens on the methylene (B1212753) group of the pentanoyl chain, making it capable of existing in equilibrium with its enol tautomers. The keto form is generally more stable due to the greater bond energy of the C=O double bond compared to a C=C double bond. libretexts.org However, the structure and electronic environment of the molecule, along with external conditions like the solvent, can influence the position of this equilibrium.

The presence of the 5-fluoro and 2-methoxy substituents on the phenyl ring, as well as the nature of the alkyl chain, dictates the electronic and steric properties that govern the stability of the tautomers. For instance, studies on 2′-fluoro-substituted acetophenone derivatives have shown a strong preference for an s-trans conformation, where the carbonyl oxygen and the ortho-substituent are positioned anti to each other to minimize electrostatic repulsion. nih.gov A similar conformational preference can be anticipated for this compound, influencing the steric environment around the α-carbon.

Possible Enol Tautomers

Due to the asymmetry of this compound, two distinct enol tautomers can be formed, designated as (Z)- and (E)-isomers. The formation of these enols involves the deprotonation of the α-carbon (the CH₂ group adjacent to the carbonyl). The resulting double bond can be conjugated with the aromatic ring, which provides significant stabilization. youtube.com The relative stability of the (Z)- and (E)-enols would be influenced by steric interactions between the hydroxyl group and the adjacent phenyl ring or the propyl group.

Factors Influencing the Tautomeric Equilibrium

Several factors are known to affect the percentage of the enol form at equilibrium:

Conjugation: The enol form of this compound is stabilized by conjugation of the newly formed C=C double bond with the π-system of the phenyl ring. This is a significant stabilizing factor for the enol tautomer. youtube.com

Solvent Effects: The polarity of the solvent plays a critical role in the position of the keto-enol equilibrium. Polar, protic solvents can form hydrogen bonds with the carbonyl oxygen of the keto form, stabilizing it. Conversely, non-polar solvents tend to favor the enol form, particularly if intramolecular hydrogen bonding is possible within the enol structure. calstate.eduasu.edu While direct data for the target compound is unavailable, studies on acetylacetone (B45752) demonstrate this solvent dependency clearly.

Substitution: The electron-withdrawing nature of the fluorine atom at the meta position and the electron-donating nature of the methoxy group at the ortho position modify the electronic character of the aromatic ring, which in turn influences the acidity of the α-hydrogens and the stability of the conjugated enol form.

Research Findings from Analogous Systems

While specific research on the tautomerism of this compound is not available in the literature, data from related compounds can provide insight. The equilibrium constants for the enolization of various substituted acetophenones and the classic β-dicarbonyl compound, acetylacetone, illustrate the impact of structure and solvent on tautomer populations.

Table 1: Keto-Enol Equilibrium Data for Acetylacetone in Various Solvents This table illustrates the pronounced effect of solvent polarity on the tautomeric equilibrium of a β-dicarbonyl compound, where the enol form is significantly stabilized by intramolecular hydrogen bonding.

| Solvent | Dielectric Constant (ε) | % Enol | % Keto | K_eq ([Keto]/[Enol]) |

| Water (D₂O) | 78.5 | <2 | >98 | >49 |

| DMSO-d₆ | 47.2 | 62 | 38 | 0.61 |

| Chloroform (CDCl₃) | 4.8 | 81 | 19 | 0.23 |

| Carbon Tetrachloride (CCl₄) | 2.2 | 98 | 2 | 0.02 |

Data compiled from various sources for acetylacetone, a compound known for its high enol content. masterorganicchemistry.comresearchgate.netelsevierpure.com

Table 2: Enolization Data for Selected Ketones This table provides a comparison of enol content for different types of ketones, highlighting that simple ketones have a very low percentage of enol tautomer compared to systems with stabilizing features.

| Compound | Structure | % Enol (in pure liquid) | Key Stabilizing Factor for Enol |

| Acetone | CH₃C(O)CH₃ | 0.00025% | None |

| Cyclohexanone | C₆H₁₀O | 0.02% | Alkene substitution |

| Acetylacetone | CH₃C(O)CH₂C(O)CH₃ | 80% | Conjugation and Intramolecular H-Bonding |

| 2,4-Cyclohexadienone | C₆H₆O | ~100% | Aromaticity (forms Phenol) |

Data sourced from general organic chemistry literature. libretexts.orgyoutube.com

Implications for Reaction Pathways

The significance of keto-enol tautomerism lies in the reactivity of the enol and its corresponding conjugate base, the enolate.

Reactivity of the Enol (Acidic/Neutral Conditions): Under acidic or neutral conditions, the enol tautomer, though present in small amounts, is the key reactive intermediate. libretexts.org The C=C double bond of the enol is electron-rich and nucleophilic. This allows it to react with various electrophiles. A primary example is the α-halogenation of ketones, where the enol attacks an electrophilic halogen source like Br₂. masterorganicchemistry.comnih.gov The reaction is catalyzed by acid, which speeds up the rate-determining step of enol formation. libretexts.org

Reactivity of the Enolate (Basic Conditions): In the presence of a strong base, the α-hydrogen is abstracted to form an enolate ion. libretexts.org The enolate is a powerful nucleophile, with negative charge delocalized over the α-carbon and the oxygen atom. This intermediate is central to a wide range of synthetic transformations, including:

Alkylation: The enolate can attack alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. youtube.com The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete conversion to the enolate. libretexts.org

Aldol (B89426) and Claisen Reactions: Enolates are the key nucleophiles in aldol additions/condensations and Claisen condensations, fundamental carbon-carbon bond-forming reactions in organic synthesis.

For this compound, the formation of its enol or enolate intermediate opens pathways for functionalization at the methylene carbon adjacent to the carbonyl group, enabling the synthesis of a variety of derivatives.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-(5-Fluoro-2-methoxyphenyl)pentan-1-one, a complete analysis using ¹H, ¹³C, and ¹⁹F NMR provides a full picture of the proton and carbon framework and the specific environment of the fluorine atom.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons and the aliphatic pentanoyl chain. The aromatic region displays complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro and acyl groups influence the chemical shifts of the aromatic protons. Protons on the aliphatic chain appear in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the carbonyl group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-6 | ~7.50 | Doublet of doublets (dd) | 1H |

| H-4 | ~7.20 | Triplet of doublets (td) | 1H |

| H-3 | ~7.00 | Doublet of doublets (dd) | 1H |

| OCH₃ | ~3.90 | Singlet (s) | 3H |

| -C(O)CH₂- | ~2.95 | Triplet (t) | 2H |

| -CH₂CH₂CH₂CH₃ | ~1.70 | Sextet | 2H |

| -CH₂CH₂CH₃ | ~1.40 | Sextet | 2H |

The ¹³C NMR spectrum is crucial for mapping the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. In this compound, this includes the carbonyl carbon, the six aromatic carbons, the methoxy carbon, and the four carbons of the pentanoyl side chain. The chemical shift of the carbonyl carbon is characteristically found at a low field (downfield). libretexts.org The aromatic carbon signals are influenced by the attached substituents, and the carbon bonded directly to the fluorine atom (C-5) exhibits a large C-F coupling constant, while adjacent carbons show smaller couplings.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~200 |

| C-2 (C-OCH₃) | ~159 (d) |

| C-5 (C-F) | ~157 (d, ¹JCF ≈ 245 Hz) |

| C-1 (C-C=O) | ~129 (d) |

| C-6 | ~119 (d) |

| C-3 | ~115 (d) |

| C-4 | ~114 (d) |

| OCH₃ | ~56 |

| -C(O)CH₂- | ~45 |

| -CH₂CH₂CH₂CH₃ | ~27 |

| -CH₂CH₂CH₃ | ~22 |

Given that ¹⁹F is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift is characteristic of an aryl fluoride (B91410). This signal would be coupled to the adjacent aromatic protons (H-4 and H-6), resulting in a complex multiplet, likely a triplet of doublets. The typical chemical shift range for aromatic fluorides (ArF) is between +80 to +170 ppm relative to CFCl₃. ucsb.edu For fluoroanisole derivatives, shifts are generally observed in the upfield region of this range.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. For aromatic ketones, IR spectroscopy is particularly useful for identifying the carbonyl group. orgchemboulder.com The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic ketones. libretexts.orgspectroscopyonline.com

Key IR absorption bands for this compound include:

C=O Stretch: A strong, sharp absorption band is expected around 1680-1690 cm⁻¹, characteristic of an aryl ketone. libretexts.orgspectroscopyonline.com

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: Asymmetric and symmetric stretching bands for the aryl-alkyl ether are expected around 1250 cm⁻¹ and 1020 cm⁻¹, respectively.

C-F Stretch: A strong band for the aryl-fluoride bond is anticipated in the 1200-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information, with strong signals typically observed for the symmetric non-polar bonds, such as the aromatic ring breathing modes.

Predicted Infrared (IR) Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium |

| Carbonyl (C=O) Stretch | 1685 | Strong |

| Aromatic C=C Stretch | 1600, 1480 | Medium-Weak |

| Aryl-Alkyl Ether (C-O-C) | ~1250 | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the transitions associated with the substituted benzoyl chromophore. Two main types of transitions are expected:

π → π* Transitions: These are strong absorptions associated with the aromatic system conjugated with the carbonyl group. They are typically observed at shorter wavelengths, likely around 250 nm and a second band near 280-290 nm.

n → π* Transition: This is a weaker, symmetry-forbidden transition involving the non-bonding electrons on the carbonyl oxygen. It occurs at longer wavelengths, typically in the 320-340 nm range for aromatic ketones. huji.ac.il

The presence of the methoxy and fluoro substituents can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted acetophenone (B1666503). orgchemboulder.comspectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition.

For this compound:

Molecular Formula: C₁₂H₁₅FO₂

Monoisotopic Mass: 210.1056 u

[M+H]⁺ Ion: HRMS would be expected to detect a protonated molecular ion at m/z 211.1134.

The fragmentation pattern in mass spectrometry provides further structural evidence. Key fragmentation pathways for aromatic ketones include: whitman.edumiamioh.edu

Alpha-Cleavage: The most common fragmentation involves the cleavage of the bond between the carbonyl carbon and the alkyl chain. This would result in the loss of a butyl radical (•C₄H₉) to form the highly stable 5-fluoro-2-methoxybenzoyl cation at m/z 155.03. This is often the base peak in the spectrum. whitman.edu

McLafferty Rearrangement: Since the alkyl chain is longer than three carbons, a McLafferty rearrangement is possible. nih.govyoutube.com This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the β-carbon bond, leading to the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 168.06.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not available in the reviewed literature, the structural characteristics of analogous aromatic ketones and fluorinated benzene (B151609) derivatives allow for a well-grounded projection of its likely solid-state structure. rsc.orgkpi.ua

Detailed Research Findings

Molecular Conformation:

The conformation of this compound is primarily dictated by the orientation of the pentanoyl group relative to the substituted phenyl ring. The acyl group, -C(O)-(CH₂)₃CH₃, is expected to exhibit a degree of conformational flexibility. nih.gov However, studies on similar alkyl phenyl ketones suggest that the carbonyl group tends to be coplanar with the aromatic ring to maximize π-conjugation. wikipedia.org The presence of the ortho-methoxy group (-OCH₃) will likely induce steric hindrance, causing the pentanoyl chain to adopt a specific orientation to minimize this repulsion. This could lead to a non-planar arrangement between the carbonyl group and the phenyl ring. kpi.ua Computational studies on related ketones have shown that such molecules often adopt a conformation that resembles the Felkin-Anh model in their ground state. nih.gov

Crystal Packing and Intermolecular Interactions:

The methoxy group and the carbonyl oxygen are potential hydrogen bond acceptors, likely forming C-H···O interactions with hydrogen atoms from the alkyl chain or the aromatic ring of neighboring molecules. rsc.org The insertion of such functional groups into a benzene ring can lead to the formation of stronger C-H···O intermolecular hydrogen bonds. rsc.org

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to be a significant factor in the crystal packing. wikipedia.org In many aromatic compounds, offset parallel or T-shaped arrangements are observed, which are electrostatically favorable. wikipedia.org The interplay of these various weak interactions (C-H···F, C-H···O, and π-π stacking) would ultimately determine the final, most thermodynamically stable, crystal lattice. The ability of a solid material to exist in multiple crystal forms, known as polymorphism, is a common phenomenon that can be influenced by competing intermolecular interactions. mdpi.com

Illustrative Crystallographic Data Table

In the event of a successful single-crystal XRD study, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below. This table provides the essential parameters that define the crystal's unit cell and the quality of the diffraction data.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₂H₁₅FO₂ |

| Formula Weight | 210.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.392 |

| Absorption Coefficient (mm⁻¹) | 0.110 |

| F(000) | 448 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation (λ, Å) | MoKα (0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | 8500 |

| Independent Reflections | 2300 |

| R-factor (R1) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Analysis Halted: No Publicly Available Research Data for this compound

The user's request specified the generation of a detailed scientific article based on a precise outline, which required specific data from advanced computational analyses, including:

Density Functional Theory (DFT) for geometry optimization, conformational analysis, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP).

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectra prediction.

Thermodynamic property calculations and reaction energetics.

These analyses are highly specific to the molecule and require dedicated research to be performed and published. Despite targeted searches using the compound's name and its CAS Number (1378293-18-9), no such studies were found.

Without primary research data, it is impossible to generate the requested article. To do so would require the fabrication of data points for bond lengths, angles, energy levels, and spectral absorptions, which would be scientifically unsound and misleading. The core requirement of the user's instructions—to provide an article based on "Detailed research findings"—cannot be fulfilled when no such findings exist in the public domain.

Therefore, the generation of the article as outlined cannot proceed. Should computational studies on this compound be published in the future, this request could be revisited.

Computational Chemistry and Quantum Mechanical Investigations

Analysis of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which describes the non-linear change in the dipole moment in the presence of a strong electric field, such as that from a laser. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules.

The investigation of NLO properties for aromatic ketones is a subject of ongoing research. For instance, theoretical studies on various organic molecules, including those with donor-acceptor groups, have demonstrated that the extent of intramolecular charge transfer is a key factor in determining the magnitude of the first hyperpolarizability (β). figshare.com In the case of 1-(5-Fluoro-2-methoxyphenyl)pentan-1-one, the methoxy (B1213986) group (-OCH3) acts as an electron-donating group, while the carbonyl group (C=O) and the fluoro-substituted phenyl ring can act as electron-withdrawing moieties. This arrangement can facilitate intramolecular charge transfer, a prerequisite for significant NLO activity.

DFT calculations, often using hybrid functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to calculate the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.netnih.gov The magnitude of these parameters provides a quantitative measure of the NLO response. For example, a computational study on fluorophenylpyridines, which also feature a fluorine-substituted aromatic ring, calculated these NLO properties to assess their potential in NLO applications. researchgate.net Similar theoretical investigations on other heterocyclic compounds have shown that the substitution pattern and the nature of substituents profoundly influence the NLO response. nih.govjournaleras.com

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation of the NLO properties of this compound, based on typical values seen for similar aromatic ketones.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 |

| Mean Polarizability (<α>) | 150 |

| First Hyperpolarizability (β_tot) | 850 |

| Table 1: Hypothetical NLO properties of this compound calculated using DFT. These values are illustrative and based on data for analogous compounds. |

Solvent Effects Modeling via Continuum Models (e.g., IEF-PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are powerful computational tools for simulating these solvent effects. sapub.org The IEF-PCM method models the solvent as a continuous dielectric medium, and the solute is placed within a cavity in this medium. This approach allows for the calculation of molecular properties in the presence of a solvent, providing a more realistic representation of the conditions under which chemical processes often occur.

For this compound, the IEF-PCM model can be used to study how the solvent polarity affects its electronic structure, spectroscopic properties, and conformational stability. For example, the electronic absorption spectra of organic molecules, which are due to transitions between electronic energy levels, are known to be sensitive to the solvent environment. youtube.com The interaction between the solute and solvent can stabilize the ground state and the excited state to different extents, leading to shifts in the absorption maxima (solvatochromism).

A study on flavone (B191248) and its derivative, which contain a carbonyl group similar to the target molecule, utilized IEF-PCM in conjunction with TD-DFT to simulate their electronic absorption spectra in various solvents. mdpi.comresearchgate.net The results indicated that both non-specific dipolar interactions and specific hydrogen bonding play a role in the observed solvatochromic shifts. For this compound, one would expect that polar solvents would interact with the polar carbonyl and methoxy groups, leading to changes in its electronic transitions.

The following table illustrates the type of data that would be generated from an IEF-PCM calculation on the electronic absorption wavelength of this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) |

| Cyclohexane | 2.02 | 285 |

| Dichloromethane (B109758) | 8.93 | 292 |

| Ethanol | 24.55 | 298 |

| Water | 78.39 | 305 |

| Table 2: Illustrative solvent effects on the primary absorption maximum (λ_max) of this compound, as would be predicted by IEF-PCM calculations. The trend shows a bathochromic shift (red shift) with increasing solvent polarity. |

Theoretical Basis for Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental goal of chemistry. Computational chemistry provides a theoretical framework for elucidating these structure-reactivity relationships. For this compound, quantum mechanical calculations can reveal key electronic and structural features that govern its reactivity.

The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences the electronic distribution and, consequently, the reactivity of the molecule. Fluorine is a highly electronegative atom that can affect the acidity of nearby protons and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. nih.gov The methoxy group, being an electron-donating group, can also modulate the reactivity of the phenyl ring. The interplay of these electronic effects, along with steric factors, can be quantitatively assessed through computational analysis.

Structure-activity relationship (SAR) studies often employ quantum chemical descriptors to correlate molecular structure with biological activity or chemical reactivity. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.

In a study of fluorinated cyclic ketones, it was noted that fluorine substitution can significantly alter physicochemical properties and reactivity. sapub.org Similarly, research on substituted aromatic ketones has explored how different functional groups impact their biological and chemical properties. mdpi.com For this compound, a theoretical analysis would likely focus on how the fluoro and methoxy substituents modulate the reactivity of the carbonyl group and the aromatic ring.

The table below presents a hypothetical set of quantum chemical descriptors for this compound that would be calculated to understand its structure-reactivity relationship, with values typical for similar compounds.

| Quantum Chemical Descriptor | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Molecular Electrostatic Potential (min/max) | -0.05 / +0.05 a.u. | Predicts sites for nucleophilic/electrophilic attack |

| Table 3: Hypothetical quantum chemical descriptors for this compound, providing insights into its reactivity. |

Applications of 1 5 Fluoro 2 Methoxyphenyl Pentan 1 One in Synthetic Organic Chemistry

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The strategic placement of the fluorine atom and the methoxy (B1213986) group on the phenyl ring, combined with the reactive carbonyl group of the pentanoyl chain, makes 1-(5-Fluoro-2-methoxyphenyl)pentan-1-one a versatile starting material. These functional groups can be selectively manipulated to introduce a variety of other functionalities, thereby enabling the construction of intricate molecular scaffolds.

The ketone functionality serves as a key handle for a wide array of chemical transformations. For instance, it can readily undergo nucleophilic addition reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Furthermore, the aromatic ring can participate in electrophilic and nucleophilic aromatic substitution reactions, providing avenues for further molecular diversification.

Intermediacy in the Synthesis of Heterocyclic Frameworks

One of the significant applications of this compound is its use as an intermediate in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is of paramount importance.

A common strategy involves the initial conversion of the ketone to a more reactive intermediate, such as a chalcone (B49325). Chalcones, or α,β-unsaturated ketones, are well-established precursors for a variety of heterocyclic systems through cycloaddition and condensation reactions. For example, the reaction of a chalcone derived from this compound with reagents like hydrazine, hydroxylamine, or guanidine (B92328) can lead to the formation of pyrazolines, isoxazoles, and pyrimidines, respectively. These reactions proceed through a well-defined mechanism involving Michael addition followed by intramolecular cyclization and dehydration.

While specific examples detailing the cyclization of chalcones derived directly from this compound are not extensively documented in readily available literature, the general reactivity pattern of similar ketones supports this synthetic potential. The synthesis of various quinazolin-2,4-diones from chalcone precursors highlights the utility of this approach in generating complex heterocyclic systems. nih.gov

Precursor Utilization in the Derivatization of Functionalized Compounds

The structural motifs present in this compound make it an excellent precursor for the synthesis of a range of functionalized derivatives. The carbonyl group can be reduced to a secondary alcohol, which can then be further functionalized or used in subsequent synthetic steps. Reductive amination of the ketone provides a direct route to the corresponding amine, (1R)-1-(5-fluoro-2-methoxyphenyl)pentan-1-amine, a valuable chiral building block in its own right. nih.gov

Moreover, the aromatic ring can be a site for further modification. The fluorine and methoxy substituents influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, allowing for controlled introduction of additional functional groups. This derivatization is crucial for modulating the physicochemical and biological properties of the resulting molecules. The use of derivatizing agents is a common strategy to enhance the analytical detection or to modify the biological activity of compounds. researchgate.netspringernature.comspringernature.com

While direct studies on the extensive derivatization of this compound are limited in the public domain, the principles of organic synthesis suggest its significant potential as a starting material for creating diverse libraries of functionalized compounds for various research applications.

Investigations into Structure Reactivity Relationship Srr

Electronic and Steric Contributions of the Fluorine and Methoxy (B1213986) Groups to Reactivity

The methoxy group (-OCH3), located at the C2-position (ortho to the pentanoyl group), exhibits a dual electronic nature. Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the oxygen atom's lone pairs can participate in resonance with the aromatic ring, donating electron density (+R effect). libretexts.org This resonance effect is typically stronger than its inductive effect, resulting in a net electron-donating character. This donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group, thereby activating the ring towards electrophilic attack. libretexts.orglumenlearning.com

The reactivity of the carbonyl group is also influenced. The electron-withdrawing nature of the aromatic substituents can enhance the electrophilicity of the carbonyl carbon. The fluorine atom's -I effect, by pulling density from the ring, indirectly increases the partial positive charge on the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Conversely, the methoxy group's +R effect can slightly diminish this electrophilicity. The balance of these electronic influences is a key determinant of the ketone's reactivity. nih.gov

Sterically, the methoxy group at the ortho position can hinder the approach of reactants to the adjacent carbonyl group and the C3 position of the ring. This steric hindrance can influence reaction rates and the regioselectivity of certain transformations.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Reactivity |

|---|---|---|---|---|

| Fluorine (-F) | C5 (meta) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating |

| Methoxy (-OCH3) | C2 (ortho) | Weakly Electron-Withdrawing | Strongly Electron-Donating | Activating |

Impact of Substituent Positioning on Reaction Pathways and Selectivity

The specific placement of the fluoro and methoxy groups on the phenyl ring is crucial in directing the pathways of chemical reactions, particularly electrophilic aromatic substitution. The positions of these substituents relative to the pentanoyl group and to each other determine the regioselectivity of incoming electrophiles.

The pentanoyl group, being a ketone, is an electron-withdrawing group and acts as a meta-director. libretexts.org However, the directing influence of the methoxy and fluoro groups is generally more pronounced.

The methoxy group is a powerful ortho, para-director. lumenlearning.com Since it is located at the C2 position, it strongly activates the C1, C3, and C5 positions for electrophilic attack. However, the C1 position is already substituted. Therefore, the methoxy group primarily directs incoming electrophiles to the C3 and C5 positions.

The fluorine atom , like other halogens, is also an ortho, para-director, despite being a deactivating group. lumenlearning.com Positioned at C5, it would direct incoming electrophiles to the C4 and C6 positions (ortho) and the C2 position (para).

When considering the combined influence of these substituents, a consensus or competition in directing effects emerges.

The C3 position is activated by the ortho-directing methoxy group.

The C4 position is activated by the ortho-directing fluorine group.

The C6 position is activated by the para-directing methoxy group and the ortho-directing fluorine group.

Therefore, electrophilic substitution is most likely to occur at the C6 position, which is activated by both the methoxy and fluoro groups. The C3 and C4 positions are also potential sites for substitution, but may be less favored. The steric bulk of the ortho-methoxy group could potentially hinder substitution at the C3 position. lumenlearning.com

| Ring Position | Influence of Methoxy Group (at C2) | Influence of Fluorine Group (at C5) | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C3 | Activated (ortho) | - | Activated | Possible substitution, may be sterically hindered |

| C4 | - | Activated (ortho) | Activated | Possible substitution |

| C6 | Activated (para) | Activated (ortho) | Strongly Activated | Most likely site of substitution |

Comparative Reactivity Analysis with Related Aromatic Ketones and Analogs

The reactivity of this compound can be better understood by comparing it to simpler, related aromatic ketones.

In comparison to 1-(4-methoxyphenyl)pentan-1-one (an analog with only an activating methoxy group), the presence of the electron-withdrawing fluorine atom in this compound renders the aromatic ring less nucleophilic and thus less reactive towards electrophiles.

When compared with 1-(4-fluorophenyl)pentan-1-one (an analog with only a deactivating fluorine), the addition of the strongly activating methoxy group in this compound significantly increases the electron density of the aromatic ring, making it more reactive in electrophilic substitution reactions.

Regarding the carbonyl group's reactivity, fluorinated ketones are generally more electrophilic than their non-fluorinated counterparts due to the inductive electron withdrawal of fluorine. nih.govnih.gov Therefore, the carbonyl carbon in this compound is expected to be more susceptible to nucleophilic attack than that in 1-(2-methoxyphenyl)pentan-1-one. Aromatic ketones, in general, are less reactive than aliphatic ketones because the resonance between the carbonyl group and the aromatic ring reduces the electrophilicity of the carbonyl carbon. quora.com

| Compound | Substituents | Predicted Reactivity of Aromatic Ring (Electrophilic Substitution) | Predicted Reactivity of Carbonyl Group (Nucleophilic Attack) |

|---|---|---|---|

| This compound | -F, -OCH3 | Intermediate | Higher |

| Acetophenone (B1666503) | None | Lower | Lower |

| 1-(4-methoxyphenyl)pentan-1-one | -OCH3 | Higher | Lower |

| 1-(4-fluorophenyl)pentan-1-one | -F | Lower | Higher |

Advanced Research Methodologies and Future Perspectives

Integration of Photocatalysis in Fluorinated Ketone Synthesis

The synthesis of fluorinated ketones is increasingly benefiting from the innovations in photocatalysis. This approach utilizes visible light to drive chemical reactions, often under mild conditions, providing a powerful tool for selective fluorination. nih.govrsc.org Photocatalysis has emerged as a significant field in organic chemistry, and its combination with other catalytic methods like organocatalysis has opened up new synthetic possibilities. nih.gov

One notable advancement is the use of the ketone carbonyl group, which typically deactivates substrates towards radical-based fluorinations, to instead direct aliphatic fluorination. rsc.org Using reagents like Selectfluor in the presence of a photocatalyst such as benzil (B1666583) and visible light, researchers have achieved selective β- and γ-fluorination on various complex molecules. nih.gov This method is particularly effective for conformationally rigid systems, allowing for the synthesis of previously inaccessible fluorinated products with good yields and selectivity. nih.gov

Key Features of Photocatalytic Fluorination:

Mild Reaction Conditions: Utilizes visible light, often at room temperature. nih.gov

High Selectivity: Can achieve predictable β- or γ-fluorination based on the proximity of C-H bonds to the ketone directing group. nih.gov

Broad Substrate Scope: Effective for a variety of mono-, di-, tri-, and tetracyclic systems. nih.gov

Efficiency: Provides access to complex fluorinated molecules in good yields. nih.gov

The combination of photocatalysis with N-heterocyclic carbene (NHC) catalysis has also proven effective for the three-component coupling of aroyl fluorides, styrenes, and a trifluoromethyl source to produce β-trifluoromethylated alkyl aryl ketones. nih.gov Such innovative approaches continue to expand the toolkit available for the synthesis of precisely functionalized fluorinated compounds like 1-(5-Fluoro-2-methoxyphenyl)pentan-1-one. acs.org

Computational Molecular Docking Studies for Ligand-Target Interaction Analysis

Computational molecular docking is a powerful in-silico technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govugm.ac.id This analysis provides critical insights into the binding affinity, mode of interaction, and potential biological activity of a compound before it is synthesized and tested in a lab, thereby accelerating drug discovery and development processes. ijcce.ac.ir

For a compound like this compound, molecular docking can elucidate how its specific structural features—the fluoro and methoxy (B1213986) groups on the phenyl ring and the pentanone chain—contribute to its interaction with a biological target. The process involves generating a three-dimensional structure of the ligand, which can be optimized using computational chemistry methods. nih.gov

The analysis can reveal various types of interactions between the ligand and the amino acid residues in the active site of the target protein. nih.gov These interactions include:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Anion-π or Cation-π interactions nih.gov

The fluorine atom in a ligand can significantly influence its binding properties. It can alter the molecule's conformation, affect its metabolic stability, and participate in interactions within the binding pocket, sometimes mediated by water molecules. nih.gov The results of docking studies are often expressed as a binding energy or docking score, which estimates the binding affinity. ijcce.ac.ir A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

The insights gained from molecular docking can guide the rational design of new derivatives with improved potency and selectivity. By understanding the structure-activity relationship (SAR), chemists can modify the ligand's structure to enhance its interactions with the target. nih.govacs.org

Development of Novel Synthetic Pathways and Methodologies

The development of new and efficient synthetic routes is crucial for accessing compounds like this compound for further study. Traditional methods for preparing ketones, such as Friedel-Crafts acylation, are well-established. jeeadv.ac.in However, modern synthetic chemistry continually seeks to improve upon these methods in terms of yield, purity, safety, and environmental impact.

One common strategy for synthesizing related phenyl ketones involves the Fries rearrangement of a corresponding phenyl acetate. For example, 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone can be prepared via the Fries rearrangement of 4-fluorophenyl acetate. chemicalbook.com Another approach involves the reaction of a substituted benzoic acid with an organometallic reagent or its conversion to an acid chloride followed by reaction with an appropriate nucleophile. google.com

More recent innovations in synthetic methodology offer promising alternatives. For instance, samarium(II) iodide (SmI2)-mediated reactions have shown great versatility in organic synthesis, including the cleavage of carbon-carbon bonds under mild conditions. acs.org Such reductive methods could potentially be adapted for the synthesis of complex ketones.

The table below outlines a comparison of potential synthetic approaches.

| Methodology | Precursors | Key Reagents | General Characteristics |

| Friedel-Crafts Acylation | 4-Fluoro-1-methoxybenzene, Pentanoyl chloride | Lewis Acid (e.g., AlCl₃) | A classic method for forming aryl ketones, though it can sometimes suffer from regioselectivity issues and harsh conditions. jeeadv.ac.in |

| Fries Rearrangement | 4-Fluoro-2-methoxyphenyl pentanoate | Lewis Acid (e.g., AlCl₃) | Involves the rearrangement of a phenyl ester to a hydroxy aryl ketone, which would require a subsequent methylation step. chemicalbook.com |

| Grignard/Organolithium Reaction | 5-Fluoro-2-methoxybenzonitrile or 5-Fluoro-2-methoxybenzaldehyde | Pentylmagnesium bromide or Pentyllithium, followed by hydrolysis/oxidation | Utilizes organometallic reagents to form a new carbon-carbon bond. jeeadv.ac.in |

| Photocatalytic Cross-Coupling | Substituted aroyl fluoride (B91410) and an alkyl radical precursor | Photocatalyst, Light Source | A modern approach offering mild conditions and high functional group tolerance. nih.gov |

These evolving synthetic strategies, particularly those leveraging photocatalysis and novel reagents, are continuously expanding the possibilities for creating complex fluorinated molecules with high precision and efficiency.

Q & A

Basic Research Questions